REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:6]C)[C:3]([O-:5])=[O:4].[NH2:8][C@H:9]([C:14]([O-:16])=[O:15])[CH2:10][C:11]([O-])=[O:12]>>[O:12]=[CH:6][CH:2]([OH:1])[C:3]([O-:5])=[O:4].[CH3:11][CH2:10][C@H:9]([NH3+:8])[C:14]([O-:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)[O-])CC
|
Name
|
L-aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(C(=O)[O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@@H](C(=O)[O-])[NH3+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |